lacto-n-Fucopentaose III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

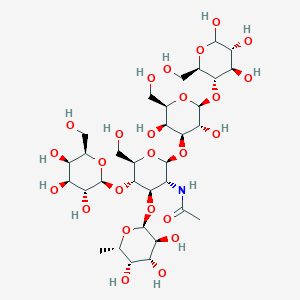

Lacto-n-Fucopentaose III is a human milk oligosaccharide (HMO) with potential health benefits, particularly in infants. It is a pentasaccharide containing the Lewis (x) trisaccharide and is found in human milk and on the helminth parasite Schistosoma mansoni . This compound plays a significant role in immune development and modulation of the intestinal environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lacto-n-Fucopentaose III is synthesized by the α1,3-fucosyltransfer reaction to the glucosamine (GlcNAc) moiety in the lacto-N-neotetraose (LNnT) skeleton using α1,3-fucosyltransferase (α1,3-FucT) . The known α1,3-FucTs also transfer fucose to the reducing terminal glucose moiety of LNnT or the starting material lactose, resulting in various byproducts . a useful α1,3-FucT from Parabacteroides goldsteinii (PgsFucT) has been found to be only reactive for GlcNAc in the N-acetyllactosamine (LacNAc) skeleton in vivo .

Industrial Production Methods

The industrial production of this compound involves the use of engineered Escherichia coli strains that heterologously express PgsFucT. These strains can accumulate significant amounts of this compound after a period of culture in a jar-fermenter .

Chemical Reactions Analysis

Types of Reactions

Lacto-n-Fucopentaose III undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions due to the presence of multiple functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the reactants involved.

Major Products Formed

The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Lacto-n-Fucopentaose III has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactions of complex oligosaccharides.

Industry: The compound is used in the production of functional foods and supplements aimed at improving gut health and immune function.

Mechanism of Action

Lacto-n-Fucopentaose III exerts its effects through various molecular targets and pathways. It requires clathrin-mediated endocytosis to induce alternative activation of antigen-presenting cells . The compound interacts with antigen-presenting cells via a receptor-mediated process, requiring internalization through a clathrin/dynamin-dependent but caveolus-independent endocytic pathway . This process leads to the induction of anti-inflammatory responses and the recruitment of regulatory T cells .

Comparison with Similar Compounds

Lacto-n-Fucopentaose III can be compared with other similar compounds, such as lacto-N-neotetraose (LNnT). Both compounds are human milk oligosaccharides with anti-inflammatory properties, but they have distinct mechanisms of action and effects on the immune system . This compound is unique in its ability to induce alternative activation of antigen-presenting cells and its specific interactions with molecular targets .

List of Similar Compounds

- Lacto-N-neotetraose (LNnT)

- Lacto-N-fucopentaose I (LNFPI)

- Lacto-N-difucohexaose I (LNDFH I)

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Properties

Molecular Formula |

C32H55NO25 |

|---|---|

Molecular Weight |

853.8 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)57-26-13(33-8(2)38)29(54-12(6-37)25(26)56-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29-,30-,31-,32-/m0/s1 |

InChI Key |

CMQZRJBJDCVIEY-JEOLMMCMSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)

![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)

![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11824107.png)

![tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B11824112.png)